molecular formula C8H7FN2O B13116225 2-(2-Fluoro-6-methoxypyridin-4-yl)acetonitrile CAS No. 1227573-93-4

2-(2-Fluoro-6-methoxypyridin-4-yl)acetonitrile

Cat. No.: B13116225
CAS No.: 1227573-93-4
M. Wt: 166.15 g/mol
InChI Key: TXSMPLIKCFFRKU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxypyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxypyridin-4-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-methoxypyridine.

    Nitrile Introduction: The nitrile group is introduced through a reaction with acetonitrile in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-methoxypyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Fluoro-6-methoxypyridin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxypyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxypyridine-4-acetic acid
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid

Uniqueness

2-(2-Fluoro-6-methoxypyridin-4-yl)acetonitrile is unique due to the presence of both fluorine and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

1227573-93-4

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-(2-fluoro-6-methoxypyridin-4-yl)acetonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-8-5-6(2-3-10)4-7(9)11-8/h4-5H,2H2,1H3

InChI Key

TXSMPLIKCFFRKU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CC#N)F

Origin of Product

United States

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